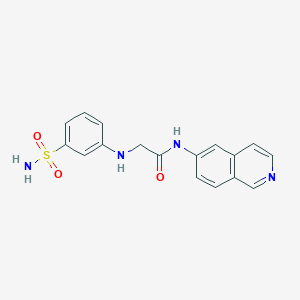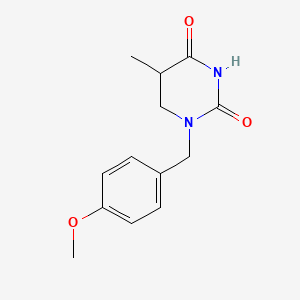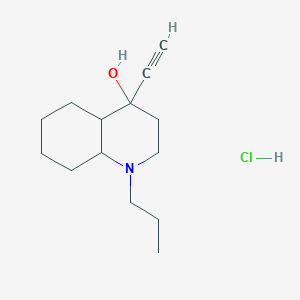
N-Isoquinolin-6-yl-N~2~-(3-sulfamoylphenyl)glycinamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(Isoquinolin-6-yl)-2-((3-sulfamoylphenyl)amino)acetamide is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features an isoquinoline moiety linked to a sulfamoylphenyl group through an acetamide linkage, making it a subject of study in medicinal chemistry and pharmacology.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(Isoquinolin-6-yl)-2-((3-sulfamoylphenyl)amino)acetamide typically involves multi-step organic reactions. One common synthetic route includes:
Formation of Isoquinoline Derivative: Starting with isoquinoline, various functional groups are introduced through electrophilic substitution reactions.
Introduction of Sulfamoyl Group: The sulfamoyl group is introduced to the phenyl ring via sulfonation followed by amination.
Coupling Reaction: The isoquinoline derivative is then coupled with the sulfamoylphenyl derivative using a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP).
Final Acetamide Formation: The final step involves the formation of the acetamide linkage through amidation reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques such as high-performance liquid chromatography (HPLC) to ensure high yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
N-(Isoquinolin-6-yl)-2-((3-sulfamoylphenyl)amino)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions using agents like lithium aluminum hydride (LiAlH4) can convert certain functional groups within the compound.
Substitution: Nucleophilic substitution reactions can occur, especially at the isoquinoline moiety, using reagents like sodium hydride (NaH) and alkyl halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Sodium hydride (NaH), alkyl halides
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides or ketones, while reduction can produce alcohols or amines.
Applications De Recherche Scientifique
N-(Isoquinolin-6-yl)-2-((3-sulfamoylphenyl)amino)acetamide has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a therapeutic agent, particularly in the treatment of certain cancers and inflammatory diseases.
Biological Research: The compound is used in studies involving enzyme inhibition and receptor binding assays.
Industrial Applications:
Mécanisme D'action
The mechanism of action of N-(Isoquinolin-6-yl)-2-((3-sulfamoylphenyl)amino)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. The exact pathways involved depend on the specific biological context and target.
Comparaison Avec Des Composés Similaires
Similar Compounds
- N-(Isoquinolin-6-yl)-2-((3-sulfamoylphenyl)amino)ethanamide
- N-(Isoquinolin-6-yl)-2-((3-sulfamoylphenyl)amino)propionamide
Uniqueness
N-(Isoquinolin-6-yl)-2-((3-sulfamoylphenyl)amino)acetamide is unique due to its specific structural configuration, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different binding affinities, reactivity, and therapeutic potential.
Propriétés
Numéro CAS |
920513-57-1 |
|---|---|
Formule moléculaire |
C17H16N4O3S |
Poids moléculaire |
356.4 g/mol |
Nom IUPAC |
N-isoquinolin-6-yl-2-(3-sulfamoylanilino)acetamide |
InChI |
InChI=1S/C17H16N4O3S/c18-25(23,24)16-3-1-2-14(9-16)20-11-17(22)21-15-5-4-13-10-19-7-6-12(13)8-15/h1-10,20H,11H2,(H,21,22)(H2,18,23,24) |
Clé InChI |
XFVNBZQYCBRDIX-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC(=C1)S(=O)(=O)N)NCC(=O)NC2=CC3=C(C=C2)C=NC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![N,N-Dimethyl-2-[(4-methyl-6-phenylpyrimidin-2-yl)oxy]ethan-1-amine](/img/structure/B12911703.png)
![Imidazo[1,2-a]pyrazin-8-amine, 3-[1,1'-biphenyl]-2-yl-N-methyl-](/img/structure/B12911705.png)
![3(2H)-Pyridazinone, 6-[2-(diethylamino)ethoxy]-2-methyl-](/img/structure/B12911710.png)


![6-butyl-3H-furo[2,3-d]pyrimidin-2-one](/img/structure/B12911721.png)



![2H-[1,2,3]Triazolo[4,5-b]pyrazine](/img/structure/B12911742.png)

